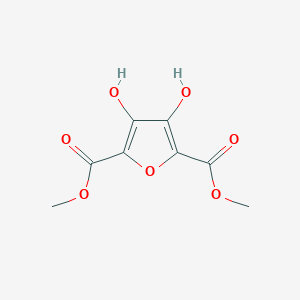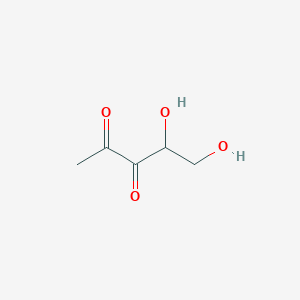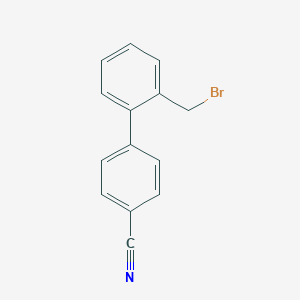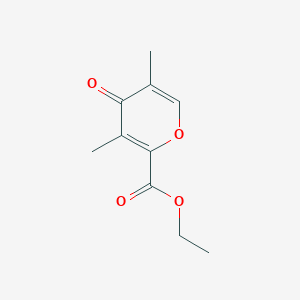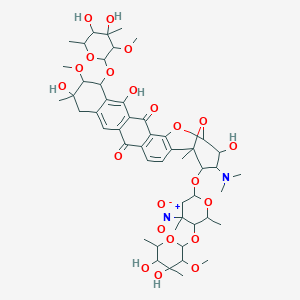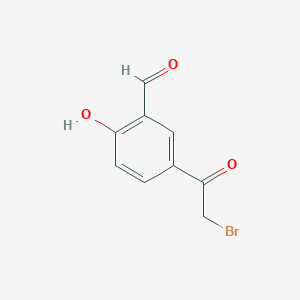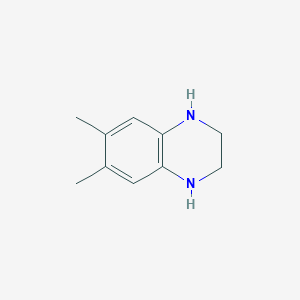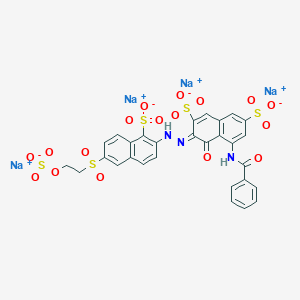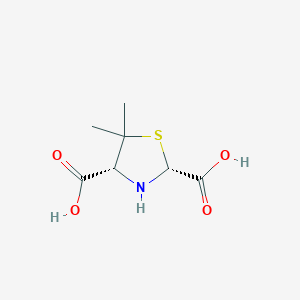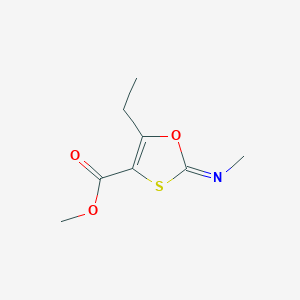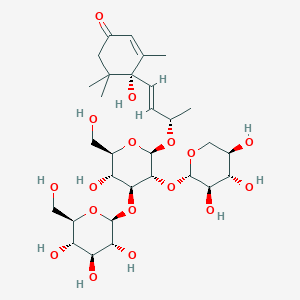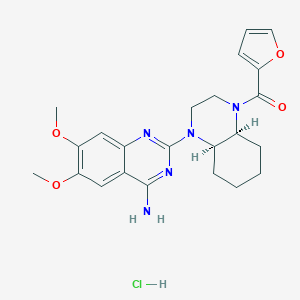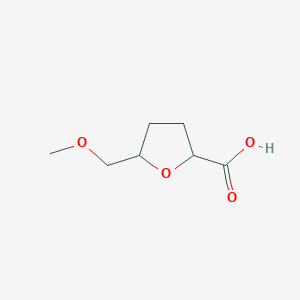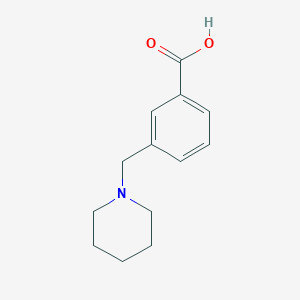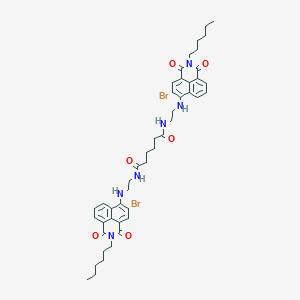
Died66Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as naphthalimide, bromine, and tetraazatetradecane. This compound is primarily used as an intermediate in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione involves multiple steps. The starting materials typically include hexylamine, 3-bromo-1,8-naphthalic anhydride, and 1,4,11,14-tetraazatetradecane. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction proceeds through nucleophilic substitution and condensation reactions, resulting in the formation of the desired compound. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to specific biological effects. The pathways involved in the compound’s mechanism of action depend on the specific targets and the context in which the compound is used.
Comparison with Similar Compounds
1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione can be compared with similar compounds such as:
1,14-Bis-(N-hexyl-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione: This compound lacks the bromine atoms, which can affect its reactivity and applications.
1,14-Bis-(N-hexyl-3’-chloro-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione: The presence of chlorine instead of bromine can lead to differences in chemical reactivity and biological activity.
1,14-Bis-(N-hexyl-3’-fluoro-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione: The presence of fluorine can enhance the compound’s stability and alter its interactions with molecular targets.
The uniqueness of 1,14-Bis-(N-hexyl-3’-bromo-1,8’-naphthalimide-4’-yl)-1,4,11,14-tetraazatetradecane-5,10-dione lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
149849-59-2 |
|---|---|
Molecular Formula |
C46H54Br2N6O6 |
Molecular Weight |
946.8 g/mol |
IUPAC Name |
N,N'-bis[2-[(5-bromo-2-hexyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]hexanediamide |
InChI |
InChI=1S/C46H54Br2N6O6/c1-3-5-7-11-25-53-43(57)31-17-13-15-29-39(31)33(45(53)59)27-35(47)41(29)51-23-21-49-37(55)19-9-10-20-38(56)50-22-24-52-42-30-16-14-18-32-40(30)34(28-36(42)48)46(60)54(44(32)58)26-12-8-6-4-2/h13-18,27-28,51-52H,3-12,19-26H2,1-2H3,(H,49,55)(H,50,56) |
InChI Key |
FOGIIIMUPZUOMG-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
Canonical SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
| 149849-59-2 | |
Synonyms |
1,14-bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione diED66B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


